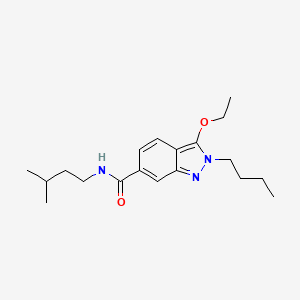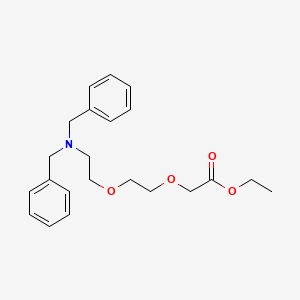
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is an organic compound with the molecular formula C20H25NO4. This compound is characterized by its complex structure, which includes ethoxy and dibenzylamino groups. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate typically involves the reaction of dibenzylamine with ethylene oxide to form 2-(dibenzylamino)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(dibenzylamino)ethoxy)ethanol. Finally, this compound is esterified with ethyl chloroacetate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The dibenzylamino group can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid
- 2-(2-(Dibenzylamino)ethoxy)ethanol
- 2-(2-Butoxyethoxy)ethyl acetate
Uniqueness
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is unique due to its specific combination of ethoxy and dibenzylamino groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility .
Propriétés
Formule moléculaire |
C22H29NO4 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
ethyl 2-[2-[2-(dibenzylamino)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H29NO4/c1-2-27-22(24)19-26-16-15-25-14-13-23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3 |
Clé InChI |
DDNPVVYLCZWCEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)


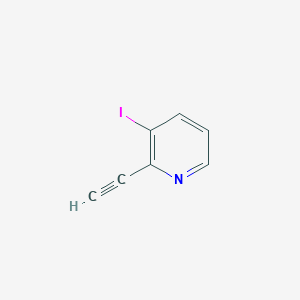
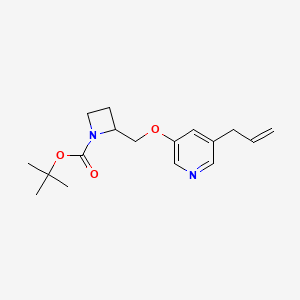
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
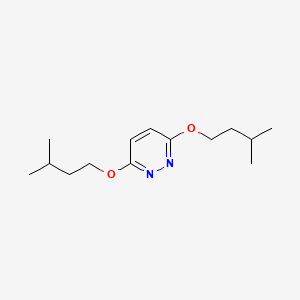
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)

![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
